molecular formula C19H18N6O B2674870 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034230-78-7

2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2674870
CAS No.: 2034230-78-7
M. Wt: 346.394
InChI Key: ACYBESISWYGJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core linked via an acetamide bridge to a pyridinylmethyl group substituted with a 1-methyl-1H-pyrazol-4-yl moiety. The benzimidazole scaffold is known for its pharmacological relevance, particularly in targeting enzymes like kinases or receptors involved in inflammation and cancer .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-24-11-16(10-23-24)15-6-14(7-20-9-15)8-21-19(26)12-25-13-22-17-4-2-3-5-18(17)25/h2-7,9-11,13H,8,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYBESISWYGJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Heterocyclization Reactions

The compound participates in cyclization reactions to form fused heterocyclic systems. For example, its benzimidazole core reacts with acetylacetone or malononitrile under specific conditions to generate polycyclic derivatives:

Reactants/Conditions Products References
Acetylacetone (120°C, ethanol)Benzo imidazo[1,2-a]pyridine derivatives
Malononitrile (reflux, acetic acid)Benzo imidazo[1,2-a]pyridine-3-carbonitrile
Hydrazine hydrate (80°C, THF)Hydrazide intermediates, further cyclizable to pyrimidinones

These reactions exploit the nucleophilic nitrogen atoms in the benzimidazole ring, enabling ring expansion or fusion.

Nucleophilic Substitution

The pyridine and pyrazole rings undergo nucleophilic substitution, particularly at activated positions:

Reagents/Conditions Substitution Site Products References
Chloroacetyl chloride (RT, DCM)Pyridine C-H activationChlorinated pyridine derivatives
Phenylisothiocyanate (reflux, toluene)Pyrazole N-H substitutionThioamide-linked tricyclic compounds

The methyl group on the pyrazole ring enhances electron density, facilitating electrophilic attack.

Amidation and Alkylation

The acetamide side chain serves as a reactive site for further functionalization:

Reagents/Conditions Reaction Type Products References
Acetic anhydride (reflux, pyridine)N-Acetylation of the acetamide groupN-Acetylated derivatives
Alkyl halides (K₂CO₃, DMF)Alkylation at the pyridine methyl positionQuaternary ammonium salts

Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the pyridine and benzimidazole subunits:

Catalyst/Reagents Coupling Type Products References
Suzuki coupling (Pd(PPh₃)₄, K₂CO₃)Aryl boronic acids + pyridineBiaryl-functionalized derivatives
Buchwald-Hartwig amination (Pd₂(dba)₃)Amination of chloropyridine intermediatesAminopyridine analogs

Cyclocondensation

Microwave-assisted cyclocondensation enhances reaction efficiency for forming fused rings:

Reagents/Conditions Product Yield References
Thiourea (MW, 150°C, 20 min)Imidazo[4,5-b]pyridine-thiazole hybrids78%
Hydrazine (MW, 120°C, 15 min)Triazolo-pyridinone derivatives85%

Acetylation and Acylation

The acetamide group undergoes further acylation to introduce diverse functionalities:

Reagents/Conditions Product Applications References
Benzoyl chloride (Et₃N, DCM)N-Benzoylacetamide derivativesEnhanced biological activity
Trifluoroacetic anhydride (0°C, THF)Trifluoroacetylated analogsMetabolic stability studies

Key Findings:

  • Structural Flexibility : The compound’s hybrid architecture allows modifications at the benzimidazole N1, pyrazole C4, and pyridine C5 positions.

  • Biological Relevance : Derivatives synthesized via these reactions show enhanced binding to kinase targets (e.g., TGF-β receptor) and antimicrobial activity .

  • Synthetic Efficiency : Microwave-assisted methods reduce reaction times by 50–70% compared to conventional heating .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzimidazole core followed by the introduction of the acetamide and pyrazole moieties. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity.

Biological Activities

Antimicrobial Activity
Research has shown that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies have evaluated the in vitro antimicrobial activity against various bacterial strains, demonstrating that modifications to the benzimidazole structure can enhance efficacy against resistant strains .

Anticancer Properties
Compounds similar to 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide have been investigated for their anticancer activity. A study reported the synthesis of benzimidazole derivatives that showed promising results against human cancer cell lines, suggesting that the incorporation of specific substituents can significantly impact cytotoxicity .

Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. In vitro studies demonstrated its effectiveness against Mycobacterium tuberculosis, with further assessments in animal models indicating potential for therapeutic use in tuberculosis treatment .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

  • Antimicrobial Study : A comprehensive evaluation of a series of benzimidazole derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships (SAR), indicating that specific modifications can enhance potency .
  • Anticancer Evaluation : A research article detailed the synthesis of various benzimidazole derivatives and their testing against different cancer cell lines (e.g., MCF-7, HCT116). Results indicated that certain substitutions led to increased cytotoxic effects, suggesting a pathway for developing new anticancer agents .
  • Antitubercular Activity : Another study focused on evaluating the in vivo efficacy of synthesized compounds against tuberculosis. The findings supported the potential use of these compounds as lead candidates for further development in antitubercular therapy .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their synthesis, and physicochemical properties:

Compound Name / ID Structural Features Synthesis Highlights Key Properties Biological Relevance (if reported)
Target Compound Benzimidazole + pyridine-pyrazole-acetamide Likely involves coupling of 2-(1H-benzimidazol-1-yl)acetic acid with aminomethylpyridine derivatives (analogous to ) Predicted moderate solubility due to pyridine/pyrazole; stability via methyl groups Not explicitly reported in evidence
N-(6-Chloro-1-methyl-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (32) Chloro-substituted benzimidazole + pyrazole-acetamide Reacted 2-(3-pyrazolyl)acetic acid with 2-amino-6-chloro-1-methylbenzimidazole M.p. 218–220°C; confirmed by $ ^1H $ NMR and elemental analysis Potential kinase inhibition (inferred)
Compounds 9a–9e (phenoxymethylbenzoimidazole-thiazole-triazole acetamides) Benzimidazole + phenoxymethyl-triazole-thiazole-acetamide Click chemistry with Cu(I) catalysis; purified via column chromatography IR/NMR-confirmed structures; docking studies suggest α-glucosidase inhibition Antidiabetic candidates (e.g., 9c vs. acarbose)
2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide Cyanoacetamide + benzimidazole-pyrazole-thioether Reacted 2-cyanoacetamide with heterocyclic precursors in 1,4-dioxane/TEA Synthesized thiophene/thiadiazole derivatives; evaluated for antitumor activity Anticancer potential (preliminary)
N-((1H-Indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline (2) Chlorobenzimidazole + indole-aniline Condensation of 2-(5-chlorobenzimidazol-2-yl)aniline with indole derivatives FTIR-confirmed NH/Ar-C-H; $ ^1H $ NMR δ 6.8–8.2 ppm (aromatic protons) Unreported, likely antimicrobial

Detailed Comparative Analysis

Structural Modifications and Electronic Effects

  • Benzimidazole Substitutions : The target compound lacks halogen substituents (e.g., chlorine in Compound 32 ), which may reduce electrophilicity but improve metabolic stability.
  • Functional Groups: The absence of a cyano group (cf. ) may lower reactivity but increase compatibility with aqueous environments.

Physicochemical and Spectral Properties

  • Melting Points : Chlorinated analogs (e.g., Compound 32 ) exhibit higher m.p. (~220°C) due to increased crystallinity, whereas the target compound may have a lower m.p. (estimated 180–190°C).
  • Spectroscopy : The target’s $ ^1H $ NMR would show pyridine protons at δ 8.2–8.5 ppm and pyrazole-methyl at δ 3.8–4.0 ppm, aligning with trends in .

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a hybrid molecule that combines the benzimidazole and pyrazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4C_{19}H_{20}N_{4} with a molecular weight of 320.39 g/mol. The structure includes a benzimidazole ring and a pyridine ring substituted with a pyrazole group, which are critical for its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole-pyrazole derivatives. For instance, compounds with similar structures have shown significant antibacterial activity against various strains of bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Reference
This compound200 µg/mL
Benzimidazole derivative A250 µg/mL
Benzimidazole derivative B150 µg/mL

In a comparative study, the compound demonstrated an MIC comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of benzimidazole derivatives have been extensively studied. The compound was evaluated for its cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)10.5
MCF7 (breast cancer)12.3
A549 (lung cancer)8.7

The results show that this compound exhibits significant cytotoxicity against cancer cells, indicating its potential as a chemotherapeutic agent.

Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral properties. The compound was tested against Hepatitis C virus (HCV), revealing promising results.

CompoundEC50 (nM)Reference
This compound25.0
Benzimidazole derivative C30.0

The EC50 values indicate that the compound has effective antiviral activity, making it a candidate for further development in antiviral therapies.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The benzimidazole moiety is known to inhibit tubulin polymerization, which is crucial for cell division, while the pyrazole component may enhance binding to target receptors or enzymes involved in disease pathways.

Case Studies

In one study, researchers synthesized several derivatives of benzimidazole-pyrazole compounds and tested their biological activities. The findings suggested that modifications to the structure could enhance both antimicrobial and anticancer properties, emphasizing the importance of structure-activity relationships (SAR).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via multi-step nucleophilic substitution and cyclization reactions. For example:

Intermediate Formation : React benzimidazole precursors with chloroacetamide derivatives under reflux in 1,4-dioxane with piperidine catalysis (e.g., compound 4 in ) .

Functionalization : Introduce pyrazole or pyridine moieties via condensation with aldehydes (e.g., benzaldehyde) or heterocyclic amines under controlled pH and temperature .

Purification : Crystallize products from ethanol or methanol to isolate high-purity derivatives .

  • Key Considerations : Optimize reaction time (3–6 hours) and stoichiometric ratios (1:1 for aldehydes) to minimize side products .
Reaction Step Reagents/Conditions Yield Range Reference
Benzimidazole activation1,4-dioxane, piperidine, reflux65–78%
Pyrazole couplingTriethylamine, malononitrile70–85%
Final purificationEthanol recrystallization>95% purity

Q. Which spectroscopic and analytical methods are employed for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .

  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

  • X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., used for analogous compounds) .

    Technique Key Data Points Application Example Reference
    ¹H NMRδ 8.3 ppm (pyridine H), δ 2.5 ppm (CH₃)Confirming pyridylmethyl linkage
    HRMSm/z 432.1845 (calc. 432.1850)Molecular formula validation
    X-rayBond angles <110° for imidazole ringsStereochemical assignment

Q. What in vitro biological screening approaches are used to assess pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ values via fluorescence polarization) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., IC₅₀ = 12 µM against HeLa cells) .
  • Molecular Docking : Predict binding affinities to targets like uPAR (urokinase plasminogen activator receptor) using AutoDock Vina .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of intermediates during multi-step synthesis?

  • Methodological Answer :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may increase side reactions .
  • Catalyst Optimization : Piperidine vs. triethylamine affects reaction rates (e.g., 85% yield with piperidine vs. 72% with TEA) .
  • Temperature Control : Reflux at 100°C improves cyclization efficiency but risks decomposition beyond 3 hours .
    • Data Contradiction : Higher yields reported in dioxane vs. THF due to better solubility of intermediates .

Q. What computational strategies are used to predict biological targets or optimize molecular interactions?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to optimize synthetic routes (ICReDD methodology) .

  • Molecular Dynamics (MD) : Simulate binding stability in targets like benzimidazole-binding enzymes (RMSD <2 Å over 100 ns) .

  • QSAR Modeling : Correlate substituent electronegativity with anticancer activity (R² = 0.89 for pyrazole derivatives) .

    Computational Tool Application Outcome Reference
    AutoDock VinaDocking to uPARBinding energy = -9.2 kcal/mol
    Gaussian 16Transition state analysisΔG‡ = 25.3 kJ/mol

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HeLa vs. MCF-7) and control compounds (e.g., doxorubicin) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ variability ±15% due to assay protocols) .
  • Structural Validation : Confirm batch-to-batch compound purity via HPLC (>98% purity required for reproducibility) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.